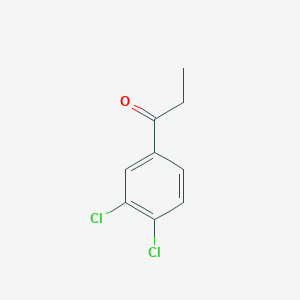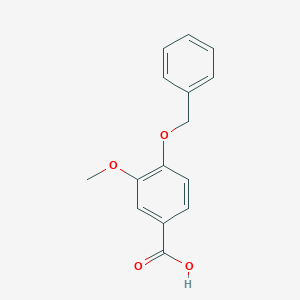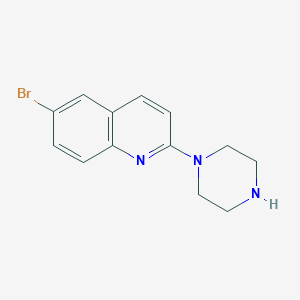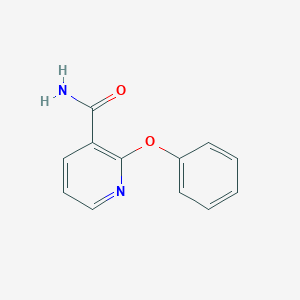
2-Phenoxynicotinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenoxynicotinamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to 2-Phenoxynicotinamide, was achieved through a one-step reaction starting from 2-hydroxynicotinic acid and aniline in the presence of DCC/DMAP in pyridine, yielding a product with potential for leukemia treatment (Salahuddin, Hanafi, & Hariyanti, 2013). Another study focused on the design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide derivatives, showcasing the compound's role in activating human and mouse TGR5 receptors, highlighting the chemical versatility and potential therapeutic applications of phenoxynicotinamide derivatives (Duan et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Phenoxynicotinamide and its derivatives is critical for understanding its chemical behavior and interactions. Studies have utilized X-ray diffraction to characterize the molecular complexes of phenols with isonicotinamide, elucidating the hydrogen bonding patterns and supramolecular assemblies that contribute to the stability and self-assembly of these compounds (Vishweshwar, Nangia, & Lynch, 2003).
Chemical Reactions and Properties
2-Phenoxynicotinamide participates in various chemical reactions, demonstrating a range of chemical properties. For example, the reaction of bromine and chlorine with phenolic compounds, which are structural moieties of natural organic matter, showcases the high reactivity of these elements with phenolic compounds, including derivatives of phenoxynicotinamide, leading to electrophilic aromatic substitution and oxidation processes (Criquet et al., 2015).
Wissenschaftliche Forschungsanwendungen
Field: Dermatology and Cosmetology
- Application : Nicotinamide is used to control skin aging and pigmentation .
- Method : Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin . It can be applied topically, alone or in combination with other active ingredients .
- Results : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials . It is well tolerated by the skin and is presumed to contribute to maintaining skin homeostasis by regulating the redox status of cells along with various metabolites produced from it .
Field: Food Industry
- Application : Phenolic compounds, which include 2-Phenoxynicotinamide, have applications as antioxidants in foods, used in dairy products, and as food additives .
- Method : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals. They are used as food additives, that is, antimicrobial, and antioxidant agents .
- Results : Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
Field: Medicine
- Application : Nicotinamide is used as a dietary supplement and medication . It is used orally to prevent and treat pellagra (niacin deficiency) .
- Method : Niacinamide is taken orally as a supplement .
- Results : Niacinamide has the benefit of not causing skin flushing .
Field: Biotechnology
- Application : Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .
- Method : NMN supplementation effectively increases the level of NAD+. The synthesis methods of NMN include chemical synthesis and biosynthesis .
- Results : NMN has attracted increasing attention for production of a wide range of formulations, including functional food ingredients, health care products, active pharmaceuticals, and pharmaceutical intermediates .
Field: Nanotechnology
- Application : Two-dimensional (2D) semiconductors beyond graphene represent the thinnest stable known nanomaterials .
- Method : Advanced synthesis techniques of these 2D nanomaterials and heterostructures were summarized and their novel applications were discussed .
- Results : Rapid growth of their family and applications during the last decade of the twenty-first century have brought unprecedented opportunities to the advanced nano- and opto-electronic technologies .
Field: Photocatalysis
- Application : Fe2O3 is an n-type semiconductor, having a forbidden band width of 2.2 eV, a strong light absorption capability in the visible light region, and the ability to absorb a part of sunlight .
- Method : Fe2O3 can be used as a reducing agent for the photocatalytic reduction of silver ions .
- Results : Fe2O3 can also be used to decompose reactive dyes .
Eigenschaften
IUPAC Name |
2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBCRRFSFTVINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371852 | |
| Record name | 2-phenoxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenoxynicotinamide | |
CAS RN |
111950-69-7 | |
| Record name | 2-phenoxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



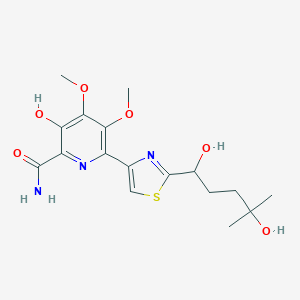
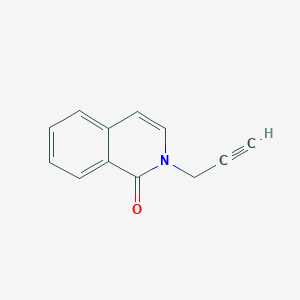
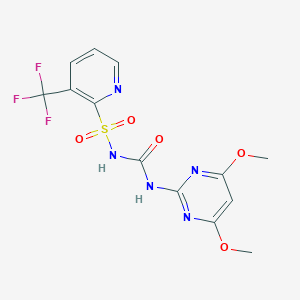
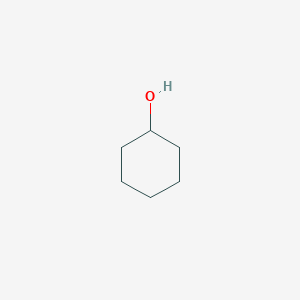
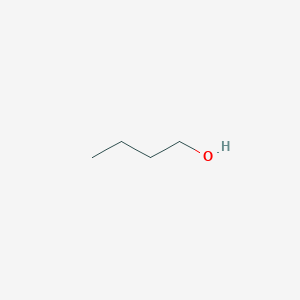
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
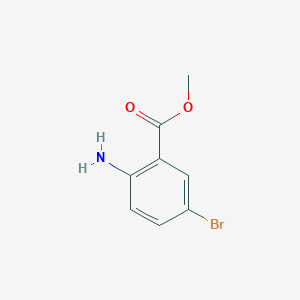
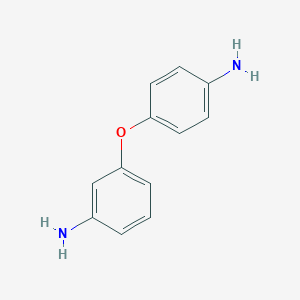
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
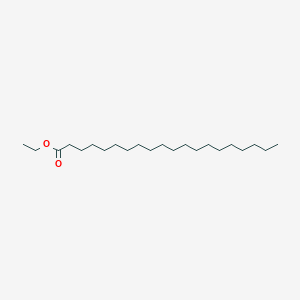
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
